GK470 vs. In-Class Thiazolyl Ketone GK401: Superior cPLA2α Inhibitory Potency in Mixed Micelle Assay
In a direct head-to-head comparison within the same study series, GK470 exhibits substantially greater inhibitory potency against GIVA cPLA2α than the closely related ethyl ester analog GK401. GK470 achieved an XI(50) value of 0.011 mole fraction, whereas GK401 was described as showing weaker inhibition and its XI(50) was not formally reported due to insufficient potency [1]. This difference demonstrates that the methyl ester moiety of GK470 is critical for optimal target engagement.
| Evidence Dimension | GIVA cPLA2α inhibitory potency (XI(50) in mole fraction) |
|---|---|
| Target Compound Data | 0.011 ± 0.005 mole fraction |
| Comparator Or Baseline | GK401: Weaker inhibition, XI(50) not determined/reported |
| Quantified Difference | GK470 achieves measurable sub-micromolar XI(50) while GK401 fails to reach threshold for quantitation |
| Conditions | Mixed micelle assay using purified human GIVA cPLA2α |
Why This Matters
This direct comparison validates GK470 as the structurally optimized reference compound within the thiazolyl ketone series, ensuring users work with a well-characterized inhibitor rather than an underperforming analog.
- [1] Kokotos G, Feuerherm AJ, Barbayianni E, et al. Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo. J Med Chem. 2014;57(18):7523-7535. View Source
- [2] Ashcroft FJ, Bourboula A, Mahammad N, et al. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Nat Commun. 2025;16(1):164. Table 1. View Source
